L-cysteinesulfinic acid

Catalog No.
S778328
CAS No.
1115-65-7
M.F
C3H7NO4S
M. Wt
153.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-cysteinesulfinic acid

CAS Number

1115-65-7

Product Name

L-cysteinesulfinic acid

IUPAC Name

(2R)-2-amino-3-sulfinopropanoic acid

Molecular Formula

C3H7NO4S

Molecular Weight

153.16 g/mol

InChI

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1

InChI Key

ADVPTQAUNPRNPO-REOHCLBHSA-N

SMILES

Array

Synonyms

alanine 3-sulfinic acid, cysteine hydrogen sulfite ester, cysteine sulfinate, cysteine sulfinic acid, cysteinesulfinic acid, (+,-)-, L-cysteinesulfinate

Canonical SMILES

C(C(C(=O)O)N)S(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)O

The exact mass of the compound L-Cysteinesulfinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of S-substituted L-cysteine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Cysteinesulfinic acid (CSA) is a critical endogenous sulfur-containing amino acid intermediate formed by the enzymatic oxidation of L-cysteine. It serves as the primary physiological precursor in the biosynthesis of hypotaurine and taurine via decarboxylation. Furthermore, CSA is a potent endogenous agonist at multiple metabotropic glutamate receptors (mGluRs) and acts as an excitatory neurotransmitter analog. In laboratory and industrial procurement, CSA is primarily sourced for neuropharmacological assays, metabolic pathway mapping (specifically CDO1/CSAD enzyme studies), and as a specialized synthetic building block. Its unique sulfinic acid moiety (-SO2H) dictates its specific reactivity, stability, and receptor binding profiles compared to its reduced thiol or fully oxidized sulfonic acid analogs .

Buyers frequently consider substituting L-cysteinesulfinic acid with L-cysteine (the reduced thiol precursor), L-cysteic acid (the fully oxidized sulfonic acid analog), or L-glutamate. However, these substitutions fail in application-critical contexts. Enzymatically, Cysteine Sulfinic Acid Decarboxylase (CSAD) is strictly specific to the sulfinic acid moiety; it exhibits zero decarboxylation activity toward L-cysteic acid or glutamate. Pharmacologically, while structurally similar to glutamate, CSA exhibits a distinct activation profile, particularly for phospholipase D (PLD)-coupled mGluRs. Furthermore, the metastable nature of the sulfinic acid group requires specific handling to prevent over-oxidation, meaning that crude mixtures or stable sulfonic analogs cannot replicate CSA's precise redox or binding behavior in controlled studies [1].

Absolute Substrate Specificity for Cysteine Sulfinic Acid Decarboxylase (CSAD)

In metabolic studies mapping the taurine biosynthesis pathway, the choice of substrate is non-negotiable. L-cysteinesulfinic acid is the obligate substrate for CSAD to produce hypotaurine. Quantitative enzyme profiling demonstrates that CSAD has no detectable decarboxylation activity when presented with L-cysteic acid or L-glutamate under standard assay conditions [1].

Evidence DimensionEnzymatic Decarboxylation Activity (CSAD)
Target Compound DataPrimary active substrate for hypotaurine formation
Comparator Or BaselineL-cysteic acid and L-glutamate (No activity)
Quantified Difference100% loss of activity with comparators
ConditionsIn vitro CSAD enzymatic assay

Procurement of the exact sulfinic acid form is mandatory for in vitro CSAD assays, as the stable sulfonic acid analog (cysteic acid) will yield false-negative activity results.

Distinct Activation Profile Across Metabotropic Glutamate Receptors

L-cysteinesulfinic acid acts as a potent endogenous agonist across multiple mGluR subtypes, differentiating it from highly selective synthetic modulators or baseline glutamate. Quantitative binding assays show CSA exhibits pEC50 values of 4.6 for mGluR5, 4.0 for mGluR6, and 3.92 for mGluR1 . Furthermore, it selectively activates atypical PLD-coupled mGlu receptors, whereas standard Group I/II agonists often fail to replicate this specific downstream signaling cascade [1].

Evidence DimensionReceptor Activation Potency (pEC50)
Target Compound DatapEC50 = 4.6 (mGluR5); 4.0 (mGluR6)
Comparator Or BaselineSelective synthetic agonists (e.g., L-AP4 or DHPG)
Quantified DifferenceBroader pan-mGluR activation with specific PLD-coupling
ConditionsCalcium mobilization / PLD activity assays in rat mGluRs

Researchers mapping complex, multi-receptor excitatory networks require CSA to accurately model endogenous sulfur-amino acid neurotransmission rather than relying on artificially selective synthetic ligands.

Differentiated Oxidation Kinetics vs. Thiol Precursors

The sulfinic acid (-SO2H) group in CSA represents a metastable intermediate oxidation state between L-cysteine (-SH) and L-cysteic acid (-SO3H). Kinetic studies of oxidation by agents like superoxochromium(III) or hydrogen peroxide show that while L-cysteine rapidly oxidizes to CSA, CSA itself is susceptible to further oxidation to the highly stable L-cysteic acid [1].

Evidence DimensionOxidation State Stability
Target Compound DataMetastable intermediate (Cys-SO2H)
Comparator Or BaselineL-cysteic acid (Highly stable terminal oxidation product, Cys-SO3H)
Quantified DifferenceCSA requires strict protection from strong oxidants to prevent conversion to the sulfonic acid.
ConditionsAcidic/neutral aqueous media with oxidative agents

Buyers must ensure rigorous storage conditions (e.g., inert atmosphere, avoidance of strong oxidizers) to maintain the integrity of the sulfinic acid moiety, unlike the freely stable cysteic acid.

Metabolic Rescue in CDO1-Silenced Oncology Models

In non-small cell lung cancer (NSCLC) models, the CDO1 enzyme is frequently silenced via promoter methylation, causing toxic intracellular accumulation of L-cysteine and a block in downstream taurine synthesis. Supplementing these specific cell lines with L-cysteine fails to restore the pathway. However, direct procurement and supplementation of L-cysteinesulfinic acid bypasses the CDO1 metabolic block, allowing downstream conversion to hypotaurine and taurine [1].

Evidence DimensionDownstream Metabolite Rescue (Hypotaurine/Taurine production)
Target Compound DataRestores downstream synthesis
Comparator Or BaselineL-cysteine (Fails to restore synthesis due to CDO1 block)
Quantified DifferenceAbsolute rescue of pathway vs. complete block
ConditionsCDO1-silenced NSCLC cell models

For oncology researchers studying cysteine metabolic liabilities, CSA is the exact required metabolite to isolate downstream effects independent of CDO1 activity.

Taurine Biosynthesis and CSAD Enzymatic Assays

Due to the strict substrate specificity of Cysteine Sulfinic Acid Decarboxylase (CSAD), L-cysteinesulfinic acid is the mandatory precursor for in vitro assays measuring CSAD activity and hypotaurine formation. It cannot be substituted by L-cysteic acid or glutamate, making it essential for metabolic pathway mapping [1].

Atypical Glutamate Receptor Pharmacology

CSA is the preferred endogenous ligand for studying PLD-coupled metabotropic glutamate receptors. Its unique activation profile across mGluR1-8 makes it essential for neuropharmacological screening where standard glutamate or synthetic Group I/II agonists do not accurately trigger the target signaling cascades [2].

Metabolic Rescue in CDO1-Deficient Oncology Models

In cancer research, particularly NSCLC where CDO1 is epigenetically silenced, CSA is utilized to bypass the enzymatic block. It allows researchers to map the downstream effects of the taurine pathway independently of upstream cysteine accumulation, a feat impossible with standard L-cysteine supplementation [3].

Physical Description

Solid

XLogP3

-4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

153.00957888 Da

Monoisotopic Mass

153.00957888 Da

Heavy Atom Count

9

UNII

56X032NVQL

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1115-65-7

Wikipedia

L-cysteine sulphinic acid

Dates

Last modified: 08-15-2023

Explore Compound Types